molecular formula C12H16O B1294513 1-Naphthaleneethanol, 1,2,3,4-tetrahydro- CAS No. 68480-12-6

1-Naphthaleneethanol, 1,2,3,4-tetrahydro-

Cat. No. B1294513
CAS RN: 68480-12-6
M. Wt: 176.25 g/mol
InChI Key: AIHUOSMQBXJRER-UHFFFAOYSA-N
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Description

The compound "1-Naphthaleneethanol, 1,2,3,4-tetrahydro-" is a chemical structure derived from naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The tetrahydro modification indicates the addition of hydrogen atoms, reducing the aromatic system and potentially altering the compound's chemical properties and reactivity.

Synthesis Analysis

Several methods have been developed to synthesize tetrasubstituted naphthalenes and their derivatives. One approach involves a regioselective fluoride-induced cascade reaction of lactol silyl ethers, which are prepared from 4-alkynylisocoumarins and ketene silyl acetal . Another method includes the synthesis of 1,2,3,4-tetrahydro-1,1,5,7-tetramethyl-6-(3-methylpentyl)naphthalene through Friedel–Crafts acylation followed by reduction . Additionally, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol has been reported, which involves seven steps and yields 44% .

Molecular Structure Analysis

The molecular structure of related compounds such as anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide has been determined using X-ray crystallographic techniques. This compound exhibits a "twist-boat" conformation in the saturated portion of the carbon skeleton and features an extensive intermolecular hydrogen bond network .

Chemical Reactions Analysis

The chemical reactions involving tetrahydronaphthalene derivatives can be complex due to the presence of multiple substituents. For instance, the synthesis of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3″′,2″′-h]naphthalene involves photoinduced electrocyclization–dehydrogenation reactions . Moreover, the photoreaction of 1,2,3,4-tetra-t-butylnaphthalene, another crowded naphthalene derivative, results in photovalence isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives can vary significantly depending on the substituents attached to the naphthalene core. For example, the stability of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3″′,2″′-h]naphthalene against molecular oxygen is high, as indicated by its UV–vis absorption property, which does not change under aerated conditions . The synthesis and characterization of 1,2,3-trichloro-1,2-dihydronaphthalene, derived from the partial dehydrochlorination of naphthalene δ-tetrachloride, provide insights into the spectroscopic and kinetic properties of such chlorinated naphthalene derivatives .

Scientific Research Applications

Autoignition of Tetralin

Tetralin, or 1,2,3,4-tetrahydronaphthalene, is studied for its properties as a component of transportation fuel surrogates. The ignition delays of tetralin/air mixtures have been measured across a range of temperatures and pressures, highlighting its potential in fuel applications. Adjustments to the reaction rate constants of sensitive reactions improved the mechanism's accuracy, providing insights into the fuel ignition process under various conditions (Raza et al., 2020).

Asymmetric Hydrogenation

Asymmetric hydrogenation of derivatives related to 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-, has been explored to synthesize non-racemic Fixolide®, a fragrance. This process utilizes a cationic Iridium catalyst with a chiral phosphino-oxazoline ligand, demonstrating the chemical's utility in producing high-value fragrance compounds with significant enantiomeric excess (Ciappa, Scrivanti, & Matteoli, 2004).

Tetrameric Aggregate Formation

The compound's ability to form tetrameric aggregates through hydrogen bonding is of interest in the context of crystalline structure and stereochemistry. This aspect is crucial for the stereoselective synthesis of therapeutically active compounds, demonstrating the compound's significance in developing pharmaceuticals (Vega et al., 2009).

Hydrodenitrogenation Research

Research on the hydrodenitrogenation of 1-naphthylamine over sulfided NiMo/Al2O3 catalysts has provided insight into the reaction mechanisms leading to tetralin and other products. This study is essential for understanding nitrogen removal in hydrocarbon processing, relevant for fuel and chemical manufacturing (Zhao, Czyzniewska, & Prins, 2003).

Synthesis of Monoamine Oxidase Inhibitor Intermediate

The synthesis of 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride as an intermediate for monoamine oxidase (MAO) inhibitors highlights the compound's role in pharmaceutical synthesis. The optimized synthetic route, using cost-effective and operationally straightforward methods, underscores its potential in industrial-scale production of MAO inhibitors (Yu Yu, 2013).

properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11,13H,3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHUOSMQBXJRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40887413
Record name 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthaleneethanol, 1,2,3,4-tetrahydro-

CAS RN

68480-12-6
Record name 1,2,3,4-Tetrahydro-1-naphthaleneethanol
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Record name 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
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Record name 1-Naphthaleneethanol, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-tetrahydronaphthalene-1-ethanol
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Record name 1,2,3,4-TETRAHYDRO-1-NAPHTHALENEETHANOL
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